

Computational Analysis of 3-(4-Hydroxyphenyl)adamantane-1-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed computational methodology for the study of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust, multi-faceted computational workflow. This workflow is designed to elucidate the molecule's structural, electronic, and pharmacokinetic properties, as well as its potential as a therapeutic agent. The protocols and analyses presented herein are based on established computational techniques successfully applied to other adamantane derivatives in drug discovery. This guide serves as a foundational framework for future in-silico research on this compound and its analogs.

Introduction

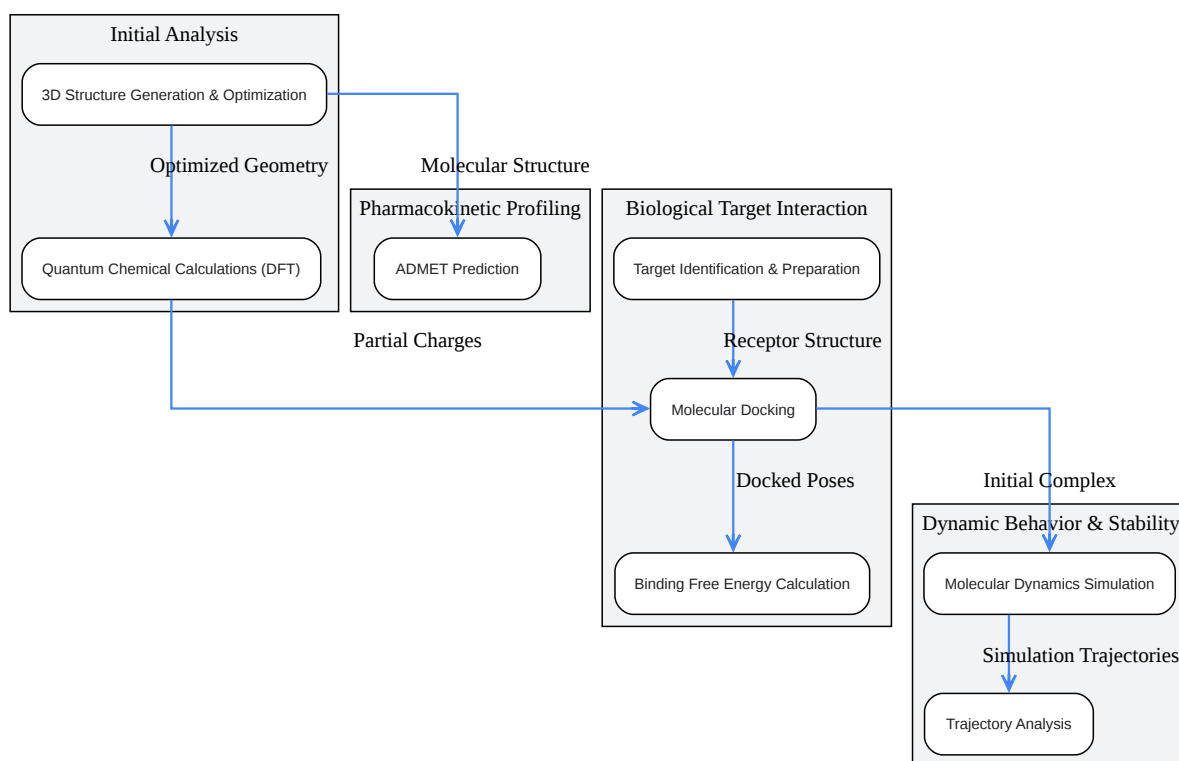
Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique physicochemical properties. The rigid, lipophilic adamantane cage can enhance a molecule's metabolic stability, improve its binding affinity to biological targets, and increase its ability to cross the blood-brain barrier.^{[1][2]} The incorporation of a 4-hydroxyphenyl group and a

carboxylic acid moiety suggests potential for interactions with various biological targets through hydrogen bonding and hydrophobic interactions.

This guide outlines a systematic computational approach to characterize **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**, predict its biological activity, and assess its drug-like properties. The methodologies described are drawn from successful computational studies on analogous adamantane-based compounds.[\[3\]](#)[\[4\]](#)

Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**. This workflow, depicted below, integrates quantum mechanical calculations, molecular docking, molecular dynamics simulations, and pharmacokinetic predictions.



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Figure 1: Proposed computational workflow for the analysis of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

Protocol:

- **Structure Optimization:** The 3D structure of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** will be generated and optimized using a suitable DFT functional, such as B3LYP, with a 6-311++G(d,p) basis set.
- **Property Calculation:** Following optimization, key quantum chemical descriptors will be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
- **Vibrational Analysis:** Vibrational frequencies will be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the interpretation of experimental spectroscopic data.

Parameter	Predicted Value	Significance
HOMO Energy	-6.2 eV	Electron-donating capability
LUMO Energy	-1.5 eV	Electron-accepting capability
HOMO-LUMO Gap	4.7 eV	Chemical reactivity and stability
Dipole Moment	3.5 D	Polarity and solubility
Molecular Electrostatic Potential	Negative potential around hydroxyl and carboxyl groups	Regions susceptible to electrophilic attack

Table 1: Predicted Quantum Chemical Properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Based on the structural similarity of the 4-hydroxyphenyl moiety to ligands of nuclear receptors,

and the carboxylic acid group to inhibitors of various enzymes, potential targets could include estrogen receptors, fatty acid binding proteins, or cyclooxygenases.

Protocol:

- **Receptor Preparation:** The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and hydrogen atoms will be added.
- **Ligand Preparation:** The optimized 3D structure of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** will be prepared by assigning partial charges.
- **Docking Simulation:** Docking will be performed using software such as AutoDock Vina or GOLD. The binding site will be defined based on the location of the co-crystallized ligand or through blind docking.
- **Analysis of Results:** The resulting docking poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.

Target Protein (PDB ID)	Binding Affinity (kcal/mol)	Key Interacting Residues
Estrogen Receptor Alpha (e.g., 1ERE)	-9.5	Arg394, Glu353, His524
Fatty Acid Binding Protein 4 (e.g., 2HMB)	-8.2	Arg126, Tyr128, Phe57
Cyclooxygenase-2 (e.g., 5IKR)	-7.8	Arg120, Tyr355, Ser530

Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking Studies.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.

Protocol:

- **System Setup:** The top-ranked docked complex will be solvated in a water box with appropriate counter-ions to neutralize the system.
- **Force Field Application:** A suitable force field, such as AMBER or GROMOS, will be applied to the system.
- **Simulation:** The system will undergo energy minimization, followed by heating and equilibration. A production run of at least 100 ns will be performed.
- **Trajectory Analysis:** The simulation trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and to observe the stability of key intermolecular interactions.

Parameter	Result	Interpretation
Protein RMSD	Stable around 2.5 Å	The overall protein structure is stable.
Ligand RMSD	Stable below 2.0 Å	The ligand remains bound in the active site.
Key Hydrogen Bonds	Maintained > 80% of simulation time	Specific interactions are stable and contribute to binding.

Table 3: Representative Results from Molecular Dynamics Simulation Analysis.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.

Protocol:

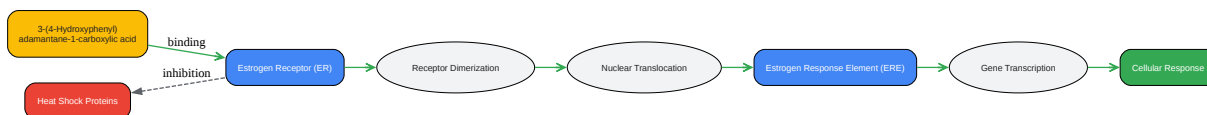
- **Property Calculation:** The 2D structure of the molecule will be used as input for ADMET prediction software, such as SwissADME or ADMET Predictor®.[\[5\]](#)
- **Analysis:** The predicted properties will be evaluated against established criteria for oral bioavailability and drug safety, such as Lipinski's Rule of Five.

Property	Predicted Value	Acceptable Range
Molecular Weight	288.36 g/mol	< 500 g/mol
LogP	3.8	< 5
Hydrogen Bond Donors	2	< 5
Hydrogen Bond Acceptors	3	< 10
Blood-Brain Barrier Permeation	Yes	-
hERG Inhibition	Low risk	-
Ames Mutagenicity	Non-mutagen	-

Table 4: Predicted ADMET Properties of **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid**.

Potential Signaling Pathway Involvement

Based on the predicted interactions with targets like the estrogen receptor, a potential signaling pathway that could be modulated by **3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid** is the estrogen signaling pathway.



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